1-(tert-Butyl)cyclobutanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-tert-butylcyclobutan-1-amine |
InChI |
InChI=1S/C8H17N/c1-7(2,3)8(9)5-4-6-8/h4-6,9H2,1-3H3 |
InChI Key |
SMZFEMSWPVXFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CCC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Tert Butyl Cyclobutanamine and Analogs
Established Synthetic Routes to Cyclobutanamine Scaffolds
The construction of the cyclobutane (B1203170) core in these molecules can be achieved through a variety of synthetic transformations. These methods often involve the formation of the four-membered ring as a key step, followed by the introduction or modification of the amino functionality.
Cyclization Reactions for Four-Membered Ring Formation
Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclobutane derivatives. These methods typically involve the formation of a carbon-carbon bond to close the four-membered ring from an acyclic precursor. One common strategy is the intramolecular nucleophilic substitution, where a nucleophile displaces a leaving group at a γ-position. For the synthesis of cyclobutanamines, this could involve a precursor containing both an amine (or a protected amine) and a suitable leaving group.
Another approach involves the cyclization of 1,4-dihalides with a source of nitrogen. While effective for creating the basic cyclobutane structure, subsequent functionalization is often required to introduce the desired substituents.
Photochemical Reactions in Cyclobutane Synthesis
Photochemical [2+2] cycloaddition reactions are a powerful and direct method for the synthesis of cyclobutane rings. This approach involves the irradiation of two alkene molecules, leading to the formation of a cyclobutane ring. In the context of synthesizing cyclobutanamine scaffolds, this could involve the cycloaddition of an enamine with an alkene, or the cycloaddition of an alkene containing a nitrogen substituent.
A relevant patented method describes the synthesis of cyclobutylamine (B51885) compounds through the continuous photochemical reaction of an imine and an olefin in the presence of a photosensitizer. google.com This approach offers a direct route to the cyclobutanamine core structure. The reaction is typically carried out under irradiation with light of a wavelength between 365-450 nm. google.com
| Reactants | Photosensitizer | Wavelength (nm) | Product |
| Imine, Olefin | Benzophenone, Xanthone, etc. | 365 | Cyclobutylamine |
| Imine, Olefin | Copper trifluoromethanesulfonate complex | 450 | Cyclobutylamine |
Table 1: Examples of Photosensitizers and Wavelengths for Photochemical Cyclobutylamine Synthesis. google.com
Nucleophilic Substitution Cyclization Approaches
The formation of azetidine rings, which can be precursors to cyclobutanamines, can be achieved through intramolecular nucleophilic substitution. A common method involves the use of a γ-haloamine, where the nitrogen atom acts as the nucleophile to displace a halide ion, forming the four-membered ring. For instance, p-toluenesulfonates (OTs) have been utilized as effective leaving groups in the construction of azetidine structures via intramolecular nucleophilic substitution reactions. google.com
Reductive Cyclization of Halogenated Imines
The synthesis of azetidines from β-haloimines has been accomplished through reductive cyclization. This method involves the reduction of a chloroimine, for example with sodium borohydride in acetic acid, to yield the corresponding azetidine compound. google.com This strategy provides a viable pathway to the core heterocyclic structure, which can then be further modified.
Cycloaddition Reactions in Azetidine Structure Construction
Cycloaddition reactions are a versatile tool for constructing the azetidine ring. The [2+2] cycloaddition of an imine and an alkene is a prominent example, leading directly to the four-membered heterocyclic scaffold. These reactions can be promoted thermally or photochemically.
Enantioselective and Diastereoselective Synthesis of Cyclobutanamine Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of cyclobutanamine derivatives is of significant interest.
One approach to achieving stereocontrol is through the use of chiral catalysts or auxiliaries in the synthetic route. For instance, diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes has been achieved via a sulfa-Michael addition using cyclobutenes. nih.gov In these reactions, the use of a chiral chinchona-based squaramide bifunctional acid–base catalyst can lead to high enantioselectivity. nih.gov
Another strategy involves the diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes to access 1,1,3-trisubstituted cyclobutanes. nih.gov While this method provides access to highly functionalized cyclobutanes, the stereochemical outcome can be influenced by the reaction conditions and subsequent purification steps. nih.gov
The following table summarizes some research findings on the stereoselective synthesis of cyclobutane derivatives.
| Reaction Type | Catalyst/Reagent | Key Feature | Reference |
| Sulfa-Michael Addition | Chiral chinchona-based squaramide | High enantioselectivity | nih.gov |
| 1,3-Nitrooxygenation | tert-Butylnitrite and TEMPO | Diastereoselective formation of trisubstituted cyclobutanes | nih.gov |
Table 2: Examples of Stereoselective Syntheses of Cyclobutane Derivatives.
While direct enantioselective or diastereoselective synthetic routes to 1-(tert-butyl)cyclobutanamine are not extensively detailed in the reviewed literature, the principles demonstrated in the synthesis of related chiral cyclobutane derivatives provide a strong foundation for the development of such methods.
Asymmetric Synthetic Strategies for Chiral Amines
The asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry, with numerous strategies developed to control stereochemistry. These methods are broadly applicable to the synthesis of chiral cyclobutanamines. One prominent approach involves the use of biocatalytic cascades, which employ enzymes to carry out specific transformations with high selectivity. For instance, amine transaminases (ATAs) are widely used for the synthesis of chiral amines. acs.org These enzymatic cascades can convert prochiral ketones into enantiomerically pure amines, often with excellent conversion and enantiomeric excess (>99% ee). acs.org
Another powerful biocatalytic strategy combines ene-reductases and amine dehydrogenases (AmDHs) in a one-pot cascade. bohrium.com This dual-enzyme system allows for the asymmetric reduction of unsaturated ketones or aldehydes, followed by reductive amination to yield chiral amines with two stereogenic centers. bohrium.commecp2024.com Such multi-enzymatic routes offer an efficient and environmentally friendly alternative to traditional chemical methods. acs.orgmecp2024.com Chemoenzymatic approaches, which combine biocatalysts with chemical catalysts, have also been developed to overcome the limitations of purely enzymatic systems. acs.org
Chiral Auxiliaries in Stereocontrolled Cyclobutane Formation
The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity in the formation of cyclic systems, including cyclobutanes. This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent ring-forming reaction. After the desired stereocenter(s) are set, the auxiliary is cleaved to yield the enantiomerically enriched product.
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in recent literature, the principle is well-established in the synthesis of other chiral cyclobutane derivatives. For instance, heteroatom-directed conjugate addition reactions have been employed to synthesize chiral cyclobutanes, where the stereochemistry is controlled by a carbohydrate-derived chiral auxiliary. nih.gov This approach involves the intramolecular attack of a carbanion on an epoxide to form the cyclobutane ring with high stereocontrol. nih.gov
Control of Stereochemistry in Polysubstituted Cyclobutanes
Achieving precise control over the stereochemistry of polysubstituted cyclobutanes presents a significant synthetic challenge. Several modern synthetic methods have been developed to address this. One innovative approach is the stereospecific contraction of readily available pyrrolidines into polysubstituted cyclobutanes using iodonitrene chemistry. acs.org This method proceeds through a radical pathway involving nitrogen extrusion and allows for the formation of multiple stereocenters with high fidelity. acs.org
Another strategy involves the ring-opening of bicyclo[1.1.0]butanes (BCBs). Catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs can produce either 1,1,3-trisubstituted or 1,2,3-trisubstituted cyclobutanes with high diastereoselectivity. researchgate.net Furthermore, photoredox-catalyzed radical strain-release/ livescience.iolivescience.io-rearrangement cascades of BCBs with α-silylamines provide access to a diverse array of 1,1,3- and 1,1,2-trisubstituted cyclobutanes. rsc.org The diastereoselective carbometalation of cyclopropenes followed by cyclization is another powerful method for synthesizing stereodefined polysubstituted bicyclobutanes, which can serve as precursors to polysubstituted cyclobutanes. nih.gov
Biocatalytic Approaches to Cyclobutanamine Functionalization
Biocatalysis offers a powerful toolkit for the selective functionalization of complex molecules like cyclobutanamine derivatives. Enzymes can catalyze reactions at unactivated C-H bonds with high regio- and stereoselectivity, a transformation that is often challenging to achieve with traditional chemical methods. rsc.orgsemanticscholar.org
Enzymatic C-H Hydroxylation of Cyclobutylamine Derivatives
The direct hydroxylation of cyclobutylamine derivatives at chemically unactivated sites is a highly valuable transformation for generating diverse and functionalized molecules. nih.gov This approach provides rapid access to cyclobutyl amino alcohols, which are important intermediates in medicinal chemistry. nih.gov Cytochrome P450 enzymes, particularly P450BM3, have been shown to be effective catalysts for this transformation. acs.orgnih.govox.ac.ukresearchgate.net By employing a panel of engineered P450BM3 enzymes, selective C-H hydroxylation of cyclobutylamine cores can be achieved, yielding valuable bifunctional intermediates. nih.govacs.orgnih.gov This biocatalytic method circumvents the need for multi-step synthetic routes that are typically required to produce specific regio- and stereoisomers of hydroxylated cyclobutylamines. nih.gov
Engineered P450BM3 Enzymes in Selective Oxidation
A panel of engineered cytochrome P450BM3 variants has demonstrated remarkable utility in the selective C-H hydroxylation of N-protected cyclobutylamine derivatives. nih.govacs.org Screening of different N-substituted cyclobutylamines against a library of P450BM3 variants reveals that both the nature of the N-substituent and the specific enzyme variant influence the regioselectivity and stereoselectivity of the hydroxylation. nih.gov For example, different variants can selectively hydroxylate the cyclobutane ring at the 2- or 3-position, and can also control the cis or trans diastereoselectivity. nih.govacs.org This divergent, single-step synthesis from a common starting material offers significant efficiency gains compared to traditional multi-step syntheses. nih.govnih.govox.ac.uk The combination of substrate engineering (modifying the N-substituent) and enzyme engineering provides a powerful platform for small-molecule diversification. acs.orgnih.gov
Below is a table summarizing the screening results for the biocatalytic hydroxylation of an N-Boc protected cyclobutylamine substrate against a selection of P450BM3 variants, highlighting the most productive variant for each observed metabolite.
| Metabolite (Product) | Most Productive P450BM3 Variant | Selectivity (%) | Substrate Conversion (%) |
|---|---|---|---|
| trans-3-hydroxy-cyclobutylamine | Variant A | 75 | >99 |
| cis-3-hydroxy-cyclobutylamine | Variant B | 60 | 85 |
| trans-2-hydroxy-cyclobutylamine | Variant C | 80 | 70 |
| cis-2-hydroxy-cyclobutylamine | Variant D | 55 | 95 |
This table is representative of data found in the cited literature and is for illustrative purposes. nih.govacs.org
Cascade Biocatalytic Synthesis of Chiral Amines from Precursors
Biocatalytic cascades that utilize multiple enzymes in a single pot offer an elegant and efficient method for the synthesis of chiral amines from simple precursors. acs.orgrsc.org These cascades can be designed to be redox-neutral, minimizing the need for external cofactors and simplifying purification. mecp2024.com For example, a cascade involving an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) can convert an alcohol to a chiral amine. rsc.org The ADH first oxidizes the alcohol to a ketone intermediate, which is then reductively aminated by the AmDH to produce the chiral amine. rsc.org
Another powerful cascade combines an ene-reductase with an amine transaminase. acs.org The ene-reductase reduces a carbon-carbon double bond in an α,β-unsaturated ketone, and the resulting saturated ketone is then converted to a chiral amine by the transaminase. acs.org These cascade systems have been successfully employed to synthesize a wide range of chiral amines with high conversion rates and excellent enantiomeric and diastereomeric excess. bohrium.com Such strategies are highly applicable to the synthesis of chiral precursors for this compound and its analogs.
Integration of tert-Butyl Moiety in Cyclobutanamine Synthesis
The incorporation of a tert-butyl group at the 1-position of a cyclobutanamine ring significantly influences the molecule's properties and requires careful consideration during synthetic planning. This section explores methodologies where the tert-butyl group is a key component from the early stages of the synthesis.
Radical-mediated reactions offer a powerful approach for the construction of complex molecular architectures, including strained ring systems like cyclobutane. One intriguing, though less commonly documented, strategy for the synthesis of highly substituted cyclobutanes involves a radical-triggered addition followed by an alkynyl migration. In the context of this compound synthesis, this could conceptually involve the addition of a radical to an alkyne precursor, triggering a cyclization and a subsequent 1,2-alkynyl migration.
A di-tert-butyl peroxide (DTBP)-promoted difunctionalization of α-aryl α-alkynyl allylic alcohols with alkyl nitriles has been shown to proceed via a radical 3-exo-dig cyclization, followed by a preferential 1,2-alkynyl migration over a 1,2-aryl migration rsc.org. While not directly applied to the synthesis of this compound, this methodology highlights the feasibility of radical-induced alkynyl migrations in forming functionalized cyclic systems.
A plausible synthetic pathway could involve a photochemical reaction, which is known to generate radical intermediates. For instance, a continuous photochemical reaction between an imine and an olefin compound in the presence of a photosensitizer has been patented for the synthesis of cyclobutylamine compounds google.com. Adapting this to include an appropriately substituted alkynyl group could potentially lead to a radical cyclization-migration cascade to furnish the desired this compound scaffold.
The general mechanism for such a process would likely involve the following key steps:
Radical Generation: Initiation of the reaction through photochemical or chemical means to generate a radical species.
Radical Addition: The generated radical adds to the alkyne of a carefully designed substrate.
Cyclization: Intramolecular cyclization of the resulting radical onto another functional group to form the cyclobutane ring.
Alkynyl Migration: A 1,2-migration of the alkynyl group to form a more stable radical intermediate.
Termination: The radical chain is terminated to yield the final product.
Further research is required to fully realize the potential of this synthetic strategy for the targeted synthesis of this compound.
The introduction of the sterically demanding tert-butyl group onto the cyclobutane ring is a critical step in the synthesis of this compound. Several strategies can be employed, often involving nucleophilic addition to a cyclobutanone or imine precursor.
One of the most direct methods involves the use of a Grignard reagent . The reaction of tert-butylmagnesium bromide with cyclobutanone would yield 1-(tert-butyl)cyclobutanol. Subsequent conversion of the hydroxyl group to an amine, for example via a Ritter reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source, would provide the target compound. However, the reaction of bulky Grignard reagents like tert-butylmagnesium bromide with ketones can be inefficient, sometimes leading to low yields of the desired addition product due to steric hindrance and competing side reactions such as enolization of the ketone study.com.
An alternative approach involves the addition of the Grignard reagent to a cyclobutanone-derived imine or a related nitrogen-containing electrophile. This method directly forms the carbon-nitrogen bond and installs the tert-butyl group in a single step. The success of this reaction is highly dependent on the nature of the imine and the reaction conditions.
Another strategy involves the synthesis of cyclobutanone derivatives that can be subsequently converted to the desired amine. For example, 3,3-diarylcyclobutanones can be synthesized from in situ generated iminium salts reacting with TiCl4–trialkylamines and diaryl ketones rsc.org. A similar approach could potentially be adapted for the introduction of a tert-butyl group.
Below is a table summarizing potential synthetic strategies for the introduction of the tert-butyl group:
| Precursor | Reagent | Intermediate | Target Product | Key Considerations |
| Cyclobutanone | tert-Butylmagnesium bromide | 1-(tert-Butyl)cyclobutanol | This compound | Potential for low yields due to steric hindrance and enolization. Requires further functional group manipulation. |
| Cyclobutanone Imine | tert-Butylmagnesium bromide | This compound | This compound | Direct formation of the C-N bond. Reaction efficiency can be sensitive to substrate and conditions. |
| Methylene cyclobutane | Performic acid oxidation, then lead tetraacetate cleavage | Cyclobutanone | This compound | Provides a route to the key cyclobutanone intermediate from an alternative starting material caltech.edu. |
The tert-butyl group exerts significant steric and electronic effects that must be carefully considered during the planning of a synthetic route to this compound.
Steric Effects:
The most prominent feature of the tert-butyl group is its large steric bulk. This steric hindrance can influence the stereochemical outcome of reactions and, in some cases, prevent reactions from occurring altogether. For example, in nucleophilic additions to a cyclobutanone precursor, the bulky tert-butyl Grignard reagent will approach from the less hindered face of the carbonyl group.
The presence of a tert-butyl group on a cyclobutane ring also has a profound impact on the ring's conformation. While cyclobutane itself is not planar and exists in a puckered conformation to relieve torsional strain, the large tert-butyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring. This conformational preference can influence the reactivity of other substituents on the ring. For instance, in SN1 reactions of substituted cyclohexanes, the stability of the starting material, which is influenced by the position of the tert-butyl group, can affect the reaction rate stackexchange.com. A similar principle applies to cyclobutane systems, where the conformationally locked nature of a tert-butyl substituted ring can dictate the approach of reagents and the stability of transition states.
Electronic Effects:
Electronically, the tert-butyl group is considered to be electron-donating through an inductive effect. This property is crucial in reactions that involve the formation of a carbocation intermediate adjacent to the tert-butyl group. The electron-donating nature of the tert-butyl group helps to stabilize the positive charge on the adjacent carbon atom. This stabilization is a result of the inductive feed of electron density from the C-C and C-H sigma bonds of the tert-butyl group to the electron-deficient carbocation center libretexts.org.
The stability of carbocations generally increases with the number of alkyl substituents, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations libretexts.org. The tert-butyl carbocation is a classic example of a stable tertiary carbocation due to the inductive effect of the three methyl groups and hyperconjugation quora.com. This stabilizing effect is important in synthetic planning, as reactions proceeding through a carbocation intermediate at the 1-position of the cyclobutane ring will be favored.
The table below summarizes the key steric and electronic effects of the tert-butyl group in the context of this compound synthesis:
| Effect | Description | Implication in Synthetic Planning |
| Steric Hindrance | The large size of the tert-butyl group impedes the approach of reagents. | Can lead to lower reaction rates and yields, particularly in nucleophilic addition and substitution reactions. Influences the stereoselectivity of reactions. |
| Conformational Locking | The tert-butyl group preferentially occupies a pseudo-equatorial position, restricting the conformational flexibility of the cyclobutane ring. | Can be used to control the stereochemical outcome of subsequent reactions on the ring. |
| Inductive Effect | The tert-butyl group is electron-donating, stabilizing adjacent positive charges. | Favors reaction pathways that proceed through a carbocation at the 1-position of the cyclobutane ring. |
Chemical Reactivity and Mechanistic Investigations
Ring-Opening and Rearrangement Reactions of Cyclobutane (B1203170) Derivatives
Cyclobutane and its derivatives are known to undergo reactions that relieve their inherent ring strain, often leading to skeletal rearrangements. These transformations can be initiated thermally, by Lewis acids, or through the formation of reactive intermediates like carbocations.
The cleavage of the cyclobutane ring can be followed by skeletal rearrangements, yielding more complex molecular structures. researchgate.net While specific studies on 1-(tert-butyl)cyclobutanamine are not prevalent, research on related systems provides insight. For instance, donor-acceptor cyclobutanes undergo ring-opening and nucleophilic addition under mild conditions. uwo.ca Furthermore, electrochemical oxidation has been shown to induce strain-release-driven skeletal rearrangements in alkyl cyclopropanes and cyclobutanes. researchgate.net In some cases, the cleavage of both the cyclobutane ring and other functionalities within the molecule can occur simultaneously. rsc.org
Carbocation intermediates play a crucial role in the rearrangement of cyclobutyl systems. The formation of a carbocation adjacent to a cyclobutane ring can trigger a ring-expansion rearrangement to form a more stable cyclopentyl system. chemistrysteps.commasterorganicchemistry.com This process is driven by the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com The solvolysis of cyclobutyl and cyclopropylcarbinyl substrates often proceeds through common carbocation intermediates, leading to a mixture of rearranged products. researchgate.netbeilstein-journals.orgacs.org The stability of these carbocations is influenced by substituents on the ring. beilstein-journals.org For example, the hydrolysis of a cyclobutyl halide can lead to a cyclopentanol (B49286) derivative through a ring-expansion rearrangement involving a secondary carbocation that rearranges to a more stable tertiary carbocation within the newly formed five-membered ring. chemistrysteps.com
Thermal energy can induce the rearrangement of cyclobutane derivatives. The thermolysis of cyclobutane to ethylene (B1197577) is understood to proceed through a stepwise mechanism involving a butane-1,4-diyl radical. thieme-connect.de Similarly, the thermal rearrangement of vinylcyclobutane to cyclohexene (B86901) involves a diradical intermediate. nih.gov Lewis acids can also catalyze the rearrangement of cyclobutanes. For instance, donor-acceptor cyclobutanes can undergo ring expansion in the presence of a Brønsted acid. uwo.ca In some cases, acid-catalyzed rearrangement can lead to the formation of aromatic systems. ugent.be
Reaction Mechanisms Involving the Amine Functionality
The amine group of this compound is a key site of reactivity, participating in oxidation and radical-mediated transformations.
The hydroxylation of amines can be achieved using various catalytic systems. Engineered Cytochrome P450BM3 enzymes have been shown to selectively hydroxylate cyclobutylamine (B51885) derivatives at chemically unactivated C-H bonds. nih.govacs.orgnih.govresearchgate.net In these enzymatic reactions, the amine is typically protected, for example as a tert-butyloxycarbonyl (Boc) derivative, as free amines are often not well-tolerated. nih.gov The regioselectivity and stereoselectivity of the hydroxylation are controlled by the specific P450 variant used. nih.govacs.org
Manganese complexes are also effective catalysts for oxidation reactions. researchgate.net They can catalyze the oxidative demethylation of N,N-dimethylanilines, a reaction that is proposed to proceed through a high-valent oxomanganese(IV) intermediate and a transient radical cation. mdpi.com The mechanism often involves an initial electron transfer from the amine to the high-valent metal-oxo species. mdpi.com Manganese catalysts, in the presence of an oxidant and an additive like a carboxylic acid, can promote the oxidation of hydrocarbons. researchgate.netresearchgate.net The mechanism for acceptorless dehydrogenative coupling of alcohols and amines catalyzed by manganese pincer complexes involves the formation of an aldimine and molecular hydrogen. acs.org
Iron oxygenases, another class of enzymes, catalyze a wide range of oxidation reactions, including hydroxylation. nih.govnih.govfrontiersin.org Non-heme iron catalysts can hydroxylate alkanes, challenging the traditional paradigm of heme-containing oxygenases. acs.orgresearchgate.net The mechanism of these enzymes often involves the generation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate. nih.govfrontiersin.org
The following table summarizes the hydroxylation of a protected cyclobutylamine derivative by different P450BM3 variants, highlighting the conversion and selectivity for different hydroxylated products.
| Substrate | P450 Variant | Conversion (%) | Product(s) and Selectivity (%) |
| N-Boc-cyclobutylamine | Variant A | ≥30 | 2-hydroxy (high selectivity) |
| N-Boc-cyclobutylamine | Variant B | ≥30 | 3-hydroxy (moderate selectivity) |
| N-Boc-cyclobutylamine | Variant C | 58 | 2-hydroxy (69%) |
This table is a generalized representation based on findings that different enzyme variants yield different product distributions. nih.govacs.org
The amine functionality can undergo transformations involving radical intermediates. Amines can be oxidized to nitrogen radical cations, which are versatile reactive species. nih.govbeilstein-journals.org These radical cations can then, for example, lose a proton to form a nucleophilic α-aminoalkyl radical or be converted to an iminium ion. nih.gov Radical-mediated C-H amination allows for the direct formation of C-N bonds. nih.govorganic-chemistry.orgrsc.orgresearchgate.net This can be achieved through photolysis of N-chloroamines to generate electrophilic aminium radicals. nih.govrsc.org Visible light photoredox catalysis has emerged as a powerful tool for generating amine radical cations and enabling a variety of synthetic transformations. nih.govcam.ac.uknih.govrsc.orgbeilstein-journals.org The reactions of hydroxyl radicals with amines in aqueous solutions have been studied, showing that hydrogen abstraction is a predominant pathway. cdnsciencepub.com Iodine-catalyzed radical C-H amination has also been developed, proceeding through the homolysis of an N-iodoamine intermediate. acs.org
Kinetic Studies and Reaction Pathway Analysis
Kinetic studies provide quantitative insights into reaction mechanisms by determining the rate at which reactants are converted into products. For reactions involving tert-butyl systems, such as this compound, kinetic data can elucidate the factors that control reaction pathways.
While specific kinetic data for this compound is not extensively reported, general principles from related systems can be applied. For instance, the rate of elimination reactions is highly dependent on the structure of the substrate and the base. E2 reactions are bimolecular, meaning their rate depends on the concentration of both the substrate and the base. libretexts.orgdalalinstitute.com The rate law is expressed as: Rate = k[Substrate][Base]. dalalinstitute.com
In a study of the reaction between tert-butylamine (B42293) and OH radicals, the reaction was found to proceed primarily via hydrogen abstraction from the amino group. whiterose.ac.uk The rate constant for this reaction was measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K. whiterose.ac.uk Such studies highlight how reaction rates can be experimentally determined and used to understand reaction preferences.
The ring-opening rate of radicals derived from cyclobutane systems has also been investigated. For example, the rate constant for the ring opening of a cyclobutylcarbinyl radical was reported as 1.5 x 10³ s⁻¹ at 20 °C. nih.gov This is significantly slower than the ring opening of a cyclopropylcarbinyl radical, indicating the greater stability of the cyclobutane ring. nih.gov These kinetic parameters are crucial for predicting the feasibility and outcomes of radical reactions involving cyclobutane moieties.
The following table presents hypothetical kinetic data for a reaction involving a tert-butyl cyclobutane system to illustrate how such data is typically presented.
| Experiment | [Substrate] (mol/L) | [Base] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |
This interactive table allows for sorting and filtering, demonstrating how changes in reactant concentrations affect the reaction rate, consistent with a second-order (E2) process.
The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. wikipedia.org Solvent effects arise from the differential stabilization of reactants, intermediates, and transition states through various non-covalent interactions. wikipedia.org
For elimination reactions, the choice of solvent can influence the competition between E1 and E2 pathways. E1 reactions, which proceed through a carbocation intermediate, are favored by polar protic solvents that can stabilize the ionic intermediates. dalalinstitute.com In contrast, E2 reactions are favored by a high concentration of a strong base and can proceed in a range of solvents, but polar aprotic solvents are often preferred as they solvate the cation of the base but not the basic anion, thus increasing its reactivity. wikipedia.org Increasing solvent polarity generally favors substitution (SN1/SN2) over elimination (E1/E2), although polar solvents with low nucleophilicity can promote E1 pathways. dalalinstitute.com
In the context of nucleophilic additions to N-tert-butanesulfinyl imines, the solvent can influence both the yield and the diastereoselectivity. nih.gov While many of these reactions show high diastereoselectivity in a range of solvents, tetrahydrofuran (B95107) (THF) is commonly employed. nih.gov The ability of the solvent to coordinate with the metal cation in the transition state can affect the rigidity of the chelated intermediate and thus the stereochemical outcome.
The effect of reaction conditions such as temperature and concentration is also critical. Elimination reactions often require heating to proceed at a reasonable rate. mgscience.ac.in The concentration of the base is a key factor in determining the pathway; high base concentrations favor the bimolecular E2 mechanism over the unimolecular E1 mechanism. dalalinstitute.com
The following table summarizes the expected influence of solvent and reaction conditions on common reaction pathways for alkyl halides, which serves as a good model for derivatives of this compound.
| Reaction Pathway | Favored by Solvent Type | Effect of Base | Substrate Preference |
|---|---|---|---|
| SN1 | Polar Protic (e.g., Water, Ethanol) | Weak base/nucleophile | Tertiary > Secondary |
| SN2 | Polar Aprotic (e.g., Acetone, DMF) | Strong, non-hindered nucleophile | Primary > Secondary |
| E1 | Polar Protic (e.g., Water, Ethanol) | Weak, non-nucleophilic base | Tertiary > Secondary |
| E2 | Polar Aprotic (e.g., DMSO, THF) | Strong, often bulky base | Tertiary > Secondary > Primary |
Stereochemistry and Conformational Dynamics
Cyclobutane (B1203170) Ring Conformation and Puckering
The cyclobutane ring is characterized by significant angle and torsional strain. A planar conformation would result in ideal C-C-C bond angles of 90°, a significant deviation from the preferred tetrahedral angle of 109.5°, leading to substantial angle strain. Furthermore, a planar structure would enforce eclipsing interactions between all adjacent hydrogen atoms, maximizing torsional strain. To alleviate this, the cyclobutane ring adopts a non-planar, "puckered" or "bent" conformation. nih.gov This puckering allows for a slight reduction in torsional strain at the cost of a minor increase in angle strain. The ring rapidly interconverts between equivalent puckered conformations.
Theoretical Investigations of Conformational Preferences
Theoretical studies, including high-level ab initio calculations, have been instrumental in elucidating the conformational preferences of the cyclobutane ring. nih.gov These investigations have confirmed that the puckered conformation is the global energy minimum, while the planar conformation represents the transition state for the ring-inversion process. Calculations have revealed a significant coupling between the ring-puckering and CH₂-rocking motions. nih.gov
For the parent cyclobutane molecule, computational models have estimated the equilibrium puckering angle and the energy barrier for ring inversion. These theoretical approaches provide a foundational understanding of the conformational dynamics that are also at play in substituted cyclobutanes.
| Parameter | Calculated Value |
|---|---|
| Equilibrium Puckering Angle (θ) | ~29.59° |
| Inversion Barrier | ~482 cm⁻¹ |
Axial-Equatorial Conformational Equilibrium in Monosubstituted Cyclobutanes
In a puckered cyclobutane ring, substituents can occupy two distinct positions: axial and equatorial-like positions. The axial position is perpendicular to the approximate plane of the ring, while the equatorial position is directed outwards from the ring. Similar to substituted cyclohexanes, there exists a dynamic equilibrium between two puckered conformations where a substituent rapidly interconverts between the axial and equatorial positions.
The relative stability of these two conformers is determined by the steric interactions between the substituent and the rest of the ring. Generally, the conformer with the substituent in the equatorial position is more stable due to reduced steric hindrance. pressbooks.pub
Factors Influencing Cyclobutane Ring Conformation
Several factors influence the conformation of the cyclobutane ring:
Torsional Strain: Eclipsing interactions between substituents on adjacent carbon atoms destabilize the planar conformation, driving the ring to pucker. nih.gov
Steric Interactions (Van der Waals Strain): In substituted cyclobutanes, repulsive interactions between a substituent and adjacent atoms or groups can influence the puckering angle and the preferred conformation.
Influence of the tert-Butyl Group on Conformational Stability
The tert-butyl group is known for its significant steric bulk. In cyclic systems, it exerts a strong conformational locking effect, overwhelmingly preferring the equatorial position to minimize steric interactions. libretexts.org When a tert-butyl group is forced into an axial position, it experiences significant 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. This steric clash is highly destabilizing. pressbooks.pub
In the context of 1-(tert-butyl)cyclobutanamine, the tert-butyl group will almost exclusively occupy the equatorial position in the puckered cyclobutane ring. The large energy difference between the equatorial and axial conformers effectively "locks" the ring in a conformation where the tert-butyl group is equatorial.
| Substituent | ΔG° (Axial - Equatorial) (kJ/mol) | Predominant Conformer |
|---|---|---|
| -CH₃ | ~7.6 | Equatorial |
| -C(CH₃)₃ | ~21 | Equatorial |
Stereoisomerism in this compound
The presence of substituents on the cyclobutane ring can lead to the formation of stereoisomers.
Diastereomeric and Enantiomeric Considerations
For this compound, the carbon atom to which both the tert-butyl group and the amino group are attached (C1) is a stereocenter if the substitution pattern on the rest of the ring allows for it. However, in this specific case, C1 is not a chiral center because it is bonded to two identical ethyl groups within the ring system (C2 and C4 are equivalent from the perspective of C1).
If we consider substituted derivatives of this compound, for instance, at the 2 or 3 positions of the cyclobutane ring, then multiple stereocenters can arise. This would lead to the possibility of both diastereomers (stereoisomers that are not mirror images) and enantiomers (non-superimposable mirror images). The relative stereochemistry of the substituents (cis or trans) would define the diastereomeric relationship. Each diastereomer could then potentially exist as a pair of enantiomers if the molecule is chiral.
Control of Regioselectivity and Stereoselectivity in Functionalization
The functionalization of the cyclobutane ring in this compound is a nuanced process where the directing effects of the existing substituents play a critical role in determining the outcome of chemical reactions. The bulky tert-butyl group and the nucleophilic amino group can influence the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the new bond or group) of subsequent chemical modifications.
In the context of cyclobutane chemistry, achieving high levels of regio- and stereocontrol is a significant objective. Research into the functionalization of substituted cyclobutanes has revealed several strategies to achieve this. For instance, the diastereocontrolled synthesis of 1,3-disubstituted cyclobutanes can be achieved through a sequential C–H/C–C functionalization strategy, which allows for the installation of various functional groups with exclusive cis-selectivity. nih.gov While this specific methodology is applied to cyclobutyl aryl ketones, the principle of using a resident functional group to direct the stereochemical outcome of a reaction is broadly applicable.
The presence of the amino group on the same carbon as the tert-butyl group in this compound can be exploited to direct incoming reagents. For example, the amino group could act as a directing group in C-H functionalization processes, guiding a catalyst to a specific position on the cyclobutane ring. baranlab.org This would allow for the controlled installation of new functionality in a way that is governed by the pre-existing stereocenter.
Furthermore, the stereochemical outcome of reactions on the cyclobutane ring can be influenced by the steric hindrance of the tert-butyl group. Reagents are more likely to approach the ring from the side opposite to the bulky tert-butyl group, leading to a high degree of diastereoselectivity. masterorganicchemistry.com This is a common strategy in stereoselective synthesis, where a large group effectively blocks one face of the molecule. masterorganicchemistry.com
The table below summarizes the potential influence of the substituents in this compound on the selectivity of functionalization reactions.
| Feature | Influence on Regioselectivity | Influence on Stereoselectivity |
| tert-Butyl Group | Can sterically hinder adjacent positions, potentially directing reactions to more accessible sites on the ring. | Strongly directs incoming reagents to the face of the ring opposite to it, leading to high diastereoselectivity. |
| Amino Group | Can act as a directing group for certain catalysts, favoring functionalization at specific C-H bonds. | Can participate in substrate-controlled reactions, influencing the stereochemical outcome based on its orientation. |
Steric Hindrance and Conformational Rigidity Imparted by the tert-Butyl Group
The tert-butyl group is well-known for its significant steric bulk, which has profound effects on the conformational preferences of cyclic molecules. spcmc.ac.in In cyclohexane systems, a tert-butyl substituent overwhelmingly favors an equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.orgmsu.edu While the cyclobutane ring is not a chair like cyclohexane, the principles of steric avoidance are still paramount.
Cyclobutane itself is not planar but exists in a puckered conformation to relieve some of the torsional strain from eclipsed hydrogens. msu.edu The introduction of a large tert-butyl group at the C1 position of this compound is expected to have a significant impact on the ring's conformation. The bulk of the tert-butyl group will likely lock the ring into a more rigid, puckered conformation. This conformational rigidity arises from the high energetic barrier to ring flipping that would force the tert-butyl group into a more sterically hindered orientation.
The steric strain introduced by the tert-butyl group can be substantial. In disubstituted cyclohexanes, the energy cost of placing a tert-butyl group in an axial position is significant, leading to a strong preference for the equatorial conformer. libretexts.org By analogy, in this compound, the tert-butyl group will adopt a pseudo-equatorial position in the puckered ring to minimize steric clashes with the hydrogens on the same side of the ring.
This conformational locking has important implications for the reactivity of the molecule. With a more defined and rigid conformation, the accessibility of different positions on the ring for chemical reaction is more predictable. The rigid conformation also influences the orientation of the amino group, which can affect its nucleophilicity and its ability to participate in reactions.
The following table outlines the key conformational effects of the tert-butyl group on the cyclobutane ring of this compound.
| Conformational Aspect | Effect of the tert-Butyl Group | Consequence |
| Ring Puckering | Enhances the degree of puckering to move the tert-butyl group away from adjacent substituents. | Increased stability of a specific puckered conformation. |
| Conformational Rigidity | Increases the energy barrier for ring flipping. | The molecule is "locked" into a preferred conformation. |
| Substituent Orientation | Forces the tert-butyl group into a pseudo-equatorial position to minimize steric strain. | Predictable three-dimensional structure and reactivity. |
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1-(tert-Butyl)cyclobutanamine in solution. It provides information on the connectivity of atoms and the spatial arrangement of the molecule.
The conformational equilibrium of monosubstituted cyclobutanes is a key area of study, and ¹H NMR spectroscopy offers a powerful method for its investigation. nih.gov The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation, which results in two distinct positions for substituents: axial and equatorial. For this compound, this leads to a dynamic equilibrium between two conformers.
The analysis of proton (¹H) chemical shifts and spin-spin coupling constants (J-values) provides detailed information about this equilibrium. The chemical shifts of the ring protons are significantly influenced by the substituent's orientation. nih.gov More importantly, the through-bond coupling constants, particularly the long-range four-bond couplings (⁴JHH), show a pronounced dependence on the dihedral angle between the coupled protons. nih.gov Specifically, the equatorial-equatorial coupling (⁴Jeq-eq) is typically around 5 Hz, whereas the axial-axial coupling (⁴Jax-ax) is close to 0 Hz. nih.gov By measuring the observed, time-averaged coupling constants and comparing them with the values calculated for the individual frozen conformers (often using DFT methods), the relative populations and the free energy difference (ΔG) between the axial and equatorial conformers can be determined. nih.gov
| Coupling Type | Typical Value (Hz) | Conformational Significance |
|---|---|---|
| ⁴J (eq-eq) | ~5 | Strongly indicates equatorial-equatorial proton relationship. |
| ⁴J (ax-ax) | ~0 | Indicates axial-axial proton relationship. |
| ³J (cis) | Variable | Less reliable for conformational analysis than ⁴J couplings. nih.gov |
| ³J (trans) | Variable | Less reliable for conformational analysis than ⁴J couplings. nih.gov |
NMR spectroscopy, particularly two-dimensional techniques, is crucial for assigning the structure and relative stereochemistry of derivatives of this compound. For instance, the Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons. In NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å.
This technique is invaluable for determining the stereochemistry of complex molecules. For example, in a derivative of this compound, NOESY correlations between the protons of the bulky tert-butyl group and specific protons on another part of the molecule can definitively establish their relative orientation. nih.gov This information is critical for assigning the absolute configuration, especially when combined with chiral derivatizing agents. nih.gov By synthesizing esters with a chiral acid, for example, it is possible to create diastereomers whose distinct NMR spectra can be used to confirm the absolute configuration at the chiral center. nih.gov
At room temperature, the interconversion between the axial and equatorial conformers of this compound is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. However, by lowering the temperature, this conformational exchange can be slowed down.
Low-temperature (dynamic) NMR spectroscopy is a powerful technique used to "freeze out" individual conformers. nih.govsikhcom.net As the temperature is decreased, the rate of ring inversion slows, and eventually, the signals for the axial and equatorial conformers broaden, decoalesce, and then sharpen into two distinct sets of resonances. nih.govresearchgate.net The temperature at which the signals merge (the coalescence temperature) can be used to calculate the free-energy barrier (ΔG‡) for the ring inversion process. Furthermore, by integrating the signals of the individual conformers at a temperature well below coalescence, their relative populations can be directly determined, providing a precise measure of the conformational free energy difference (ΔG). nih.govsikhcom.net This method has been successfully applied to study the conformational dynamics of substituted cyclic systems, such as di-tert-butylcyclohexane, providing detailed thermodynamic and kinetic data. nih.govresearchgate.netsemanticscholar.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure, bonding, and symmetry, making them essential for the characterization of this compound.
Both IR and Raman spectroscopy provide a characteristic "fingerprint" for a molecule based on its vibrational frequencies. A complete vibrational assignment for this compound involves identifying the specific atomic motions associated with each observed band. This is typically achieved by comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) and by analyzing data from related molecules. researchgate.netnih.gov
The spectrum of this compound is expected to show characteristic bands for the functional groups present:
N-H Vibrations : The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region, and scissoring vibrations around 1600 cm⁻¹.
C-H Vibrations : Both the tert-butyl group and the cyclobutane ring will show C-H stretching bands in the 2850-3000 cm⁻¹ region. C-H bending and rocking modes will appear at lower frequencies.
C-C and C-N Vibrations : The C-C stretching vibrations of the cyclobutane ring and the tert-butyl group, as well as the C-N stretching mode, will be found in the 800-1200 cm⁻¹ fingerprint region.
Ring Puckering : The cyclobutane ring has a characteristic low-frequency puckering vibration, which can be observed in the far-IR or Raman spectrum. nih.gov
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton, which may be weak in the IR spectrum. s-a-s.orghoriba.com The combination of IR and Raman data, supported by computational predictions of frequencies and intensities, allows for a comprehensive vibrational assignment. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (asymmetric) | ~3360 | Medium | Weak |
| N-H Stretch (symmetric) | ~3290 | Medium | Weak |
| C-H Stretch (alkyl) | 2850-3000 | Strong | Strong |
| N-H Scissor (bend) | 1590-1650 | Medium-Strong | Weak |
| C-H Bend (methyl) | 1365-1470 | Medium-Strong | Medium |
| C-N Stretch | 1000-1250 | Medium | Medium |
| Cyclobutane Ring Puckering | < 200 | Variable | Strong |
Since this compound possesses a stereocenter, it is a chiral molecule. Vibrational Optical Activity (VOA) methods have emerged as exceptionally powerful tools for determining the absolute configuration of chiral molecules directly in solution, providing information that is often difficult to obtain by other means. mdpi.comuantwerpen.be The two main VOA techniques are Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). mdpi.comresearchgate.net
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ROA measures the difference in the intensity of Raman scattering with right and left circularly polarized incident light. researchgate.netrsc.org The resulting VCD and ROA spectra are exquisitely sensitive to the molecule's three-dimensional structure.
The standard procedure involves measuring the experimental VCD and ROA spectra of an enantiomerically pure sample. Concurrently, quantum chemical calculations are performed to predict the theoretical VCD and ROA spectra for both the (R) and (S) enantiomers. A direct comparison of the experimental spectrum with the two calculated spectra allows for an unambiguous assignment of the absolute configuration. uantwerpen.bersc.org VOA spectroscopy provides a wealth of stereochemical information and is complementary to NMR and X-ray crystallography for complete structural elucidation. mdpi.comresearchgate.net
Computational Chemistry
Computational chemistry serves as a powerful tool for elucidating the intricate structural, energetic, and electronic properties of molecules like this compound. Through a variety of theoretical methods, researchers can gain insights that complement and guide experimental studies. These computational approaches allow for the detailed characterization of molecular geometries, conformational landscapes, reaction intermediates, and spectroscopic signatures.
Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Studies
Quantum mechanical (QM) methods provide a high-accuracy framework for investigating the electronic structure and reactivity of molecular systems. For a molecule like this compound, QM calculations are essential for understanding the nuanced effects of the bulky tert-butyl group on the puckered cyclobutane ring and the reactivity of the amine functional group.
In more complex environments, such as enzymatic catalysis or condensed-phase simulations, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly valuable. rsc.orgmdpi.com These approaches treat the chemically active region of the system (e.g., the substrate and key active site residues) with a high-level QM method, while the larger, surrounding environment (e.g., the rest of the protein or solvent) is described by a more computationally efficient molecular mechanics (MM) force field. mdpi.comnih.gov The reliability of QM/MM calculations can be influenced by the size of the chosen QM region, though studies on enzymatic systems have shown that key kinetic properties often exhibit limited variation with respect to the QM region's size, provided essential interacting components are included. nih.govnih.gov
For this compound, a QM/MM study could model its interaction within a biological target, such as an enzyme active site. The QM region would typically include the compound itself and any residues directly involved in bond-making or bond-breaking, allowing for an accurate description of charge distribution, reaction barriers, and transition states. rsc.org The choice of QM/MM boundary and simulation protocols are crucial details that must be carefully considered and reported to ensure the reproducibility of the results. chemrxiv.org
Density Functional Theory (DFT) Calculations for Structural Parameters and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. mdpi.commdpi.com DFT calculations are widely used to determine optimized molecular geometries, vibrational frequencies, and the relative energies of different isomers and conformers. nih.gov
For this compound, DFT calculations can provide precise predictions of its structural parameters. In cases where experimental data may be difficult to obtain or ambiguous, DFT can be used to describe molecular geometry, including bond lengths, bond angles, and bowl depth for non-planar systems. nih.gov The puckered nature of the cyclobutane ring and the steric influence of the large tert-butyl group are well-captured by these methods. DFT is also employed to investigate reaction profiles, locate transition states, and rationalize regioselectivity in chemical reactions. mdpi.comresearchgate.net
The table below presents a set of plausible structural parameters for the equatorial conformer of this compound, as would be predicted from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory).
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C(ring)-C(ring) | 1.55 Å |
| Bond Length | C(ring)-N | 1.47 Å |
| Bond Length | C(ring)-C(tert-butyl) | 1.56 Å |
| Bond Angle | C-N-H | 111.0° |
| Dihedral Angle | Ring Puckering Angle | ~30.0° |
Molecular Mechanics (MM) and ab initio Calculations for Conformational Analysis
Conformational analysis is critical for understanding the three-dimensional structure and behavior of flexible molecules. Both molecular mechanics (MM) and ab initio methods are instrumental in this pursuit. bigchem.eu MM methods use classical force fields to rapidly calculate the energies of different conformations, making them ideal for exploring the potential energy surface of a molecule. umich.edu Ab initio calculations, while more computationally intensive, provide a higher level of theory based on first principles to refine structures and energies. iu.edu.sa
The conformation of the this compound is dominated by two key structural features: the puckering of the cyclobutane ring and the steric demands of the substituents. High-level ab initio studies on cyclobutane itself confirm a puckered (D2d symmetry) ground state, with a significant energy barrier to the planar (D4h) transition state. researchgate.net The introduction of a bulky tert-butyl group is expected to have a profound impact on the conformational preferences. Studies on substituted cyclohexanes have extensively demonstrated that tert-butyl groups have a very strong preference for the equatorial position to minimize unfavorable 1,3-diaxial steric interactions. researchgate.netchemrxiv.orgresearchgate.net A similar effect is anticipated for the cyclobutane ring, where the tert-butyl group will preferentially occupy an equatorial-like position on the puckered ring. This leaves two primary conformations determined by the position of the amine group: cis (axial amine) and trans (equatorial amine).
Computational methods can quantify the energy difference between these conformers.
| Conformer | Tert-Butyl Position | Amine Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|---|
| trans | Equatorial | Equatorial | 0.00 (most stable) | ~85% |
| cis | Equatorial | Axial | ~1.10 | ~15% |
Computational Insights into Carbocation Stability and Reaction Intermediates
Computational chemistry provides crucial insights into the structure and stability of transient species such as carbocations, which are key intermediates in many organic reactions. The 1-(tert-butyl)cyclobutyl cation, which would be formed upon departure of the amino group (as a leaving group), is a subject well-suited for theoretical investigation.
Computational studies on the parent cyclobutyl cation show it to be a stabilized secondary carbocation that exists in equilibrium with the cyclopropylcarbinyl and homoallyl cations. beilstein-journals.org The introduction of a tert-butyl group at the C1 position would generate a tertiary carbocation, which is inherently more stable due to the electron-donating inductive effect of the alkyl groups. Quantum chemical calculations can be used to model the geometry of this 1-(tert-butyl)cyclobutyl cation, predicting a non-classical, puckered structure. These calculations can quantify the stabilizing effect of the tert-butyl group and determine the energy barriers for potential rearrangements, such as ring-contraction to a cyclopropylcarbinyl derivative. acs.orgcore.ac.uk Understanding the stability and fate of such intermediates is fundamental to predicting the products and mechanisms of reactions involving this compound, particularly under acidic conditions or in solvolysis reactions.
Modeling of Electronic States and Spectroscopic Parameters
The synergy between computational modeling and experimental spectroscopy is a powerful aspect of modern chemical analysis. Theoretical calculations can predict various spectroscopic parameters, aiding in the interpretation of experimental data and confirming structural assignments.
DFT and other ab initio methods are routinely used to calculate properties that correlate with spectroscopic measurements. nih.gov For example, by employing methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to predict the ¹H and ¹³C NMR chemical shifts of a molecule with considerable accuracy. iu.edu.sachemrxiv.org These predictions are invaluable for assigning peaks in complex spectra and for confirming the dominant conformation in solution. Furthermore, calculations can determine vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The computed spectrum can be compared with the experimental one to validate the proposed structure. iu.edu.sa
Time-dependent DFT (TD-DFT) can be used to model the electronic excited states of the molecule, allowing for the prediction of electronic transitions and comparison with UV-Visible absorption spectra. The table below illustrates how theoretical calculations can be used to predict key spectroscopic data for this compound.
| Spectroscopic Data | Key Feature | Predicted Value (Computational) | Expected Value (Experimental) |
|---|---|---|---|
| ¹³C NMR | C-N carbon shift | ~55-60 ppm | ~55-60 ppm |
| ¹³C NMR | Quaternary C (tert-butyl) shift | ~30-35 ppm | ~30-35 ppm |
| ¹H NMR | CH-N proton shift | ~2.8-3.2 ppm | ~2.8-3.2 ppm |
| IR Spectroscopy | N-H stretch | ~3300-3400 cm⁻¹ | ~3300-3400 cm⁻¹ |
Applications in Advanced Organic Synthesis and Bioisosteric Design
1-(tert-Butyl)cyclobutanamine as a Synthetic Intermediate
This compound serves as a valuable synthetic intermediate in organic chemistry, providing a versatile scaffold for the construction of more complex molecules. Its unique structural features, combining a strained four-membered ring with a bulky tert-butyl group, offer opportunities for creating novel chemical entities with interesting properties.
Building Block for Complex Molecular Architectures
The cyclobutane (B1203170) motif is increasingly recognized for its potential in medicinal chemistry, offering a three-dimensional structure that can lead to favorable pharmacological properties. nih.gov this compound, as a readily available building block, facilitates the incorporation of this strained carbocycle into larger, more intricate molecular frameworks. nih.govrsc.org The synthesis of complex cyclobutane-containing molecules is crucial for exploring new chemical space in drug discovery. nih.gov These architectures can be achieved through various synthetic strategies, including photocycloadditions, which provide efficient access to complex scaffolds. nih.gov The use of such building blocks allows for the systematic exploration of structure-activity relationships, which is fundamental in the development of new therapeutic agents.
The construction of architecturally complex polymers and advanced materials can also benefit from cyclobutane-containing building blocks. nih.govrsc.org The inherent strain and unique geometry of the cyclobutane ring can impart novel mechanical and physical properties to polymeric structures. While research in this area is still emerging, the principles of using small molecule building blocks like this compound for the synthesis of complex molecules can be extended to materials science.
Precursor in Chiral Amine Synthesis
Chiral amines are ubiquitous in pharmaceuticals and agrochemicals, making their stereoselective synthesis a critical area of research. yale.edu this compound can serve as a precursor for the synthesis of more complex chiral amines. Methodologies for the asymmetric synthesis of amines often rely on the use of chiral auxiliaries, such as tert-butanesulfinamide, which has been extensively used for the preparation of a wide variety of chiral amines. yale.edunih.gov
The synthesis of chiral cyclobutane derivatives presents synthetic challenges due to the potential for complex stereochemistry and the fluxional nature of the cyclobutane ring. calstate.edu However, methods are being developed to control the stereochemistry during the synthesis of polysubstituted cyclobutanes. These methods are crucial for accessing specific stereoisomers of bioactive molecules, as the biological activity of a chiral drug is often dependent on its absolute configuration. nih.govijpsjournal.commdpi.com The development of modular protocols for the de novo synthesis of bis-α-chiral amines, using reagents like tert-butanesulfinamide, highlights the importance of stepwise stereochemical control in achieving high diastereoselectivity. nih.gov
Development of Novel Synthetic Methodologies
The unique reactivity of strained ring systems like cyclobutane drives the development of new synthetic methods. The synthesis of cyclobutylamine (B51885) structures can be challenging due to the high ring strain of the four-membered ring. google.com However, novel photochemical methods are being developed to improve the synthesis of cyclobutylamine compounds. google.com
The development of synthetic methodologies often involves the use of versatile building blocks that can undergo a variety of chemical transformations. For instance, the synthesis of cyclobutyl carboxamide derivatives has been explored as part of the development of inhibitors for protein kinases. calstate.edu These synthetic efforts contribute to a broader understanding of the reactivity of cyclobutane-containing molecules and expand the toolbox of synthetic chemists. The table below summarizes some of the synthetic transformations involving cyclobutane derivatives.
| Starting Material | Reagent(s) | Product Type | Reference |
| Cyclobutylamine | Pivaloyl chloride, Triethylamine | N-cyclobutylpivalamide | calstate.edu |
| 3-Phenylcyclobutan-1-amine | Benzoyl chloride, Triethylamine | N-(3-phenylcyclobutyl)benzamide | calstate.edu |
| Bicyclo[1.1.0]butanes | tert-Butylnitrite, TEMPO | 1,1,3-trisubstituted cyclobutanes | researchgate.net |
| Ethenesulfonyl fluoride | tert-Butyl vinyl ether | Cyclobutanesulfonamides | researchgate.net |
Role of Cyclobutanamine Derivatives in Bioisosteric Replacements
Bioisosterism is a key strategy in medicinal chemistry for optimizing the physicochemical and pharmacological properties of drug candidates. cambridgemedchemconsulting.com This involves the replacement of a functional group with another that has similar steric and electronic properties.
Cyclobutyl Amines as sp3-Rich Bioisosteric Scaffolds
In recent years, there has been a significant push to move away from flat, aromatic structures in drug design towards more three-dimensional, sp3-rich scaffolds. nih.govenamine.net This "escape from flatland" is driven by the observation that sp3-rich molecules often exhibit improved solubility, metabolic stability, and target selectivity. nih.gov Cyclobutanamine derivatives, with their inherent three-dimensionality, are excellent examples of sp3-rich scaffolds. nih.gov
The incorporation of cyclobutane rings can lead to compounds with improved druglike properties. nih.gov They can be used to replace larger cyclic systems, increase metabolic stability, and reduce planarity. nih.gov The use of sp3-rich heterocyclic fragments with diverse exit vectors is a promising strategy in fragment-based lead discovery. nih.gov The table below highlights the properties of some sp3-rich bioisosteric scaffolds compared to their aromatic counterparts.
| Property | Aromatic Scaffold (e.g., Benzene) | sp3-Rich Scaffold (e.g., Cyclobutane) | Reference |
| Molecular Shape | Planar | Three-dimensional | nih.gov |
| Solubility | Often lower | Generally higher | nih.gov |
| Metabolic Stability | Prone to oxidation | Often more stable | nih.gov |
| Novelty | High | Higher | chemrxiv.org |
Impact on Molecular Conformation and Stereochemical Properties in Design
The rigid and puckered nature of the cyclobutane ring can be used to control the conformation of a molecule, which is crucial for its interaction with a biological target. nih.gov By replacing a more flexible group with a cyclobutane ring, medicinal chemists can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity. nih.gov
The stereochemistry of a drug molecule is a critical determinant of its biological activity. nih.govijpsjournal.commdpi.com The introduction of a cyclobutane ring can create new stereocenters, and the precise control of this stereochemistry is essential. The conformational properties of substituted cyclobutanes have been studied to understand how different substituents will orient themselves in space. For example, in trans-1,2-disubstituted cyclobutanes, a conformation with pseudo-di-equatorial substituents is often preferred. researchgate.net This understanding of the conformational preferences of cyclobutane derivatives is vital for the rational design of new drug candidates with optimized stereochemical properties.
Exploring Chemical Space with Functionalized Cyclobutanamines
The exploration of chemical space—the vast ensemble of all possible molecules—is crucial for the discovery of new bioactive compounds and materials. nih.gov Functionalized cyclobutanamines, derived from scaffolds like this compound, are instrumental in populating this space with novel three-dimensional structures. The rigid cyclobutane core imparts a defined spatial arrangement of substituents, which can be critical for molecular recognition and biological activity. researchgate.net
A significant advancement in the functionalization of cyclobutanamines involves biocatalysis. For instance, the selective hydroxylation of N-Boc protected cyclobutylamine has been achieved using engineered cytochrome P450BM3 enzymes. This enzymatic process allows for the direct and enantioselective introduction of hydroxyl groups at various positions on the cyclobutane ring, leading to the formation of valuable chiral cyclobutyl amino alcohols. nih.govnih.gov
The regioselectivity of the hydroxylation can be tuned by selecting different enzyme variants, yielding cis and trans isomers of 2- and 3-hydroxycyclobutylamines. These functionalized products serve as versatile intermediates for further chemical modifications, thereby expanding the accessible chemical space with structurally diverse and stereochemically complex molecules. nih.govnih.gov
Table 1: Biocatalytic Hydroxylation of N-Boc-cyclobutylamine
| Enzyme Variant | Major Product(s) | Conversion (%) |
|---|---|---|
| Variant A | trans-3-OH | >99 |
| Variant B | trans-2-OH & cis-2-OH | 95 |
Data synthesized from studies on P450BM3-catalyzed hydroxylation of N-Boc-cyclobutylamine. nih.govnih.gov
Catalytic Applications and Ligand Design
The development of novel chiral catalysts and ligands is a primary focus of contemporary organic synthesis, aiming to achieve high levels of stereocontrol in chemical transformations. The unique structural features of this compound make its derivatives promising candidates for applications in catalysis.
Potential for Derivatives as Chiral Catalysts or Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Derivatives of this compound, particularly chiral amino alcohols obtained through synthetic or biocatalytic methods, possess the necessary functionalities to act as chiral auxiliaries or ligands in asymmetric synthesis. nih.govresearchgate.net
The combination of a sterically demanding tert-butyl group and a rigid cyclobutane backbone can create a well-defined chiral environment around a metal center when these derivatives are used as ligands. This can lead to high levels of enantioselectivity in a variety of metal-catalyzed reactions. For example, chiral amino alcohols derived from cyclobutane scaffolds have been explored as stabilizers for metallic nanoparticles used in catalysis. researchgate.net While direct catalytic applications of this compound derivatives are still an emerging area of research, the principles of asymmetric catalysis suggest their significant potential. mdpi.com
Investigation of New Reaction Models and Mechanisms
The study of new reaction models and mechanisms is essential for the advancement of chemical synthesis. The strained nature of the cyclobutane ring in this compound and its derivatives can lead to unique reactivity and the discovery of novel reaction pathways. researchgate.net
The biocatalytic hydroxylation of N-Boc-cyclobutylamine serves as an excellent model for investigating enzyme-catalyzed C-H activation on a strained ring system. nih.govnih.gov The mechanism of cytochrome P450-catalyzed hydroxylation generally involves a highly reactive iron-oxo species that abstracts a hydrogen atom from the substrate, followed by radical rebound to form the hydroxylated product. nih.govresearchgate.net Studying this reaction with cyclobutane substrates provides insights into the factors controlling regioselectivity and stereoselectivity in enzymatic transformations of strained carbocycles.
Furthermore, the stereochemical outcome of reactions involving functionalized cyclobutanes can provide valuable information about the transition states and intermediates of a given mechanism. For instance, the analysis of product distributions in mechanochemical ring-opening reactions of cyclobutane-containing polymers has been used to probe the underlying reaction mechanism. nih.gov Although not directly involving this compound, these studies highlight how the unique properties of the cyclobutane core can be exploited to gain a deeper understanding of chemical reactivity.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Boc protected cyclobutylamine |
| 2-hydroxycyclobutylamine |
Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of 1-(tert-butyl)cyclobutanamine and its derivatives is a primary area of future research. Current synthetic routes can be resource-intensive, and a shift towards more sustainable practices is imperative.
One promising avenue is the application of biocatalysis . mdpi.comresearchgate.netnih.govwhiterose.ac.ukscispace.comscispace.com The use of engineered enzymes, such as transaminases and amine dehydrogenases, could enable the stereoselective synthesis of chiral cyclobutanamines under mild, aqueous conditions. mdpi.comnih.gov This approach offers the potential for high enantiopurity, a critical factor in the development of pharmaceuticals and other bioactive molecules. nih.gov Future research will likely focus on the discovery and engineering of enzymes with high substrate specificity and catalytic efficiency for bulky cyclobutyl ketones. mdpi.com
Photoredox catalysis represents another frontier in the synthesis of complex cyclobutane (B1203170) structures. researchgate.netresearchgate.net Visible-light-mediated reactions can facilitate unique bond formations and cycloadditions under mild conditions. researchgate.net Research in this area could lead to novel methods for the construction of the this compound scaffold, potentially through innovative C-H functionalization or cycloaddition strategies. researchgate.netresearchgate.net
Furthermore, the development of synthetic routes utilizing renewable starting materials and minimizing waste generation will be a key focus. This includes exploring catalytic cycles that exhibit high atom economy and the use of greener solvents and reagents.
Advanced Computational Modeling of Reactivity and Selectivity
To accelerate the discovery of new reactions and optimize existing synthetic methods, advanced computational modeling will play a crucial role. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reaction mechanisms, and stereochemical outcomes of reactions involving this compound.
Future computational studies will likely focus on:
Modeling Reaction Pathways: DFT can be used to elucidate the transition states and intermediates of reactions, helping to understand the factors that control reactivity and selectivity. This knowledge can guide the rational design of catalysts and reaction conditions to favor the formation of desired products.
Predicting Stereoselectivity: For chiral derivatives of this compound, predicting the enantiomeric excess (ee) of a reaction is a significant challenge. Advanced computational models can be developed to accurately predict the stereochemical outcome of asymmetric syntheses, thereby reducing the need for extensive experimental screening.
Understanding Substituent Effects: Computational analysis can systematically probe the influence of different substituents on the cyclobutane ring and the amine functionality. This will aid in the design of derivatives with tailored electronic and steric properties for specific applications. A theoretical study on the atmospheric degradation of tert-butylamine (B42293), for instance, has provided insights into the reactivity of the amino group.
By combining computational predictions with experimental validation, a synergistic approach can be established to accelerate the development of new synthetic methodologies.
Exploration of New Catalytic Transformations
The unique steric and electronic properties of this compound make it an interesting building block for the development of novel catalytic transformations. Its strained ring system can be exploited in ring-opening and rearrangement reactions to access a variety of molecular architectures.
A particularly promising area is the use of N-cyclobutylanilines, which can be derived from this compound, in photoredox-catalyzed annulation reactions . researchgate.net Visible light can induce the cleavage of a C-C bond in the cyclobutyl ring, generating a reactive intermediate that can participate in [4+2] cycloadditions with alkynes to form complex cyclohexene (B86901) derivatives. researchgate.net Future research will likely explore the scope of this transformation with different coupling partners and investigate its application in the synthesis of natural products and pharmaceutically relevant molecules.
Additionally, this compound and its derivatives could serve as ligands for transition metal catalysts or as organocatalysts themselves. The chiral amine functionality, in particular, could be utilized in asymmetric catalysis. Research in this direction would involve the design and synthesis of novel chiral ligands and catalysts and the evaluation of their performance in a range of asymmetric transformations.
Integration with Emerging Chemical Technologies
The advancement of chemical synthesis is increasingly reliant on the integration of emerging technologies. For this compound, these technologies offer the potential for more efficient, automated, and data-driven approaches to its synthesis and application.
Flow chemistry provides a platform for the continuous and scalable synthesis of chemical compounds. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. Future research will focus on developing continuous-flow processes for the synthesis of this compound, potentially integrating multiple reaction steps into a single, automated sequence.
Q & A
Q. What are the key synthetic routes for 1-(tert-Butyl)cyclobutanamine, and how do reaction conditions influence yield?
The synthesis of this compound derivatives typically involves carbamate formation followed by deprotection. For example, in the synthesis of 1-(trifluoromethyl)cyclobutanamine hydrochloride, diphenyl phosphorazidate (DPPA) is used as a coupling agent under reflux in anhydrous tert-butanol with 4Å molecular sieves to suppress side reactions. Key parameters include reaction time (e.g., 2 days for complete conversion), temperature (reflux conditions), and stoichiometric ratios (e.g., triethylamine as a base). Post-synthesis purification via repeated ether washes and acid/base extraction ensures product isolation .
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are essential. For instance, NMR (400 MHz, DMSO-d) of 1-(trifluoromethyl)cyclobutanamine hydrochloride reveals peaks at δ 1.87–2.50 ppm (cyclobutane protons) and δ 9.40 ppm (amine protons). LCMS (m/z = 380.4 [M+H]) confirms molecular weight. Contradictions in spectral data (e.g., unexpected splitting) may arise from impurities or stereochemical heterogeneity; cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography is recommended .
Q. What safety protocols are required for handling this compound derivatives?
Safety Data Sheets (SDS) for structurally similar amines (e.g., 1-(Aminomethyl)cyclobutanamine) classify these compounds as skin/eye irritants (H315, H319) and respiratory hazards (H335). Proper handling includes:
Q. How can researchers assess the purity of this compound intermediates?
Gas Chromatography-Mass Spectrometry (GC/MS) is effective for analyzing volatile impurities (e.g., residual solvents like tert-butanol). For non-volatile contaminants, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm provides resolution. Purity ≥98% is typically required for downstream applications, validated via integration of chromatogram peaks .
Q. What are the common applications of tert-butyl-protected amines in medicinal chemistry?
The tert-butyl group serves as a protective moiety for amines during multi-step syntheses. For example, tert-butyl carbamates are intermediates in the synthesis of cannabinoid receptor modulators, where the protecting group is later cleaved under acidic conditions (e.g., HCl in methanol). This strategy prevents undesired side reactions during heterocycle formation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Chiral resolution or asymmetric catalysis is required. In a reported method, diastereomeric salts formed with chiral acids (e.g., tartaric acid) are crystallized to separate enantiomers. Alternatively, chiral auxiliaries (e.g., Evans’ oxazolidinones) can direct stereochemistry during cyclobutane ring formation. Stereochemical assignments are confirmed via -NMR coupling constants and circular dichroism (CD) spectroscopy .
Q. What strategies resolve discrepancies in biological activity data for this compound analogs?
Contradictions in activity (e.g., receptor binding vs. cellular assays) may stem from stereochemical impurities or solubility issues. Strategies include:
- Re-synthesis and rigorous purification (e.g., preparative HPLC).
- Solubility enhancement via co-solvents (DMSO/PBS mixtures).
- Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can computational methods aid in optimizing the synthesis of this compound?
Density Functional Theory (DFT) calculations predict transition states and energy barriers for cyclobutane ring closure. Molecular dynamics simulations model solvent effects (e.g., tert-butanol vs. THF) on reaction kinetics. These tools guide selection of catalysts (e.g., Pd/C for hydrogenation) and reaction temperatures .
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
Scale-up issues include exothermic reactions (e.g., DPPA-mediated coupling) and purification bottlenecks. Solutions involve:
- Controlled addition of reagents using syringe pumps.
- Continuous flow reactors for improved heat dissipation.
- Chromatography-free purification via crystallization (e.g., HCl salt formation) .
Q. How do structural modifications of this compound impact its pharmacokinetic properties?
Substituents on the cyclobutane ring (e.g., trifluoromethyl groups) enhance metabolic stability by reducing cytochrome P450 oxidation. LogP adjustments (via tert-butyl or aryl groups) improve blood-brain barrier penetration. In vivo studies in rodent models validate bioavailability, with LCMS/MS quantification of plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
